Cas no 2287310-02-3 (tert-butyl 2-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate)

Tert-butyl 2-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate is a specialized heterocyclic compound featuring a benzotriazole core functionalized with an iodine substituent at the 6-position, coupled with a piperidine moiety protected by a tert-butoxycarbonyl (Boc) group. This structure enhances its utility in organic synthesis, particularly in peptide coupling and medicinal chemistry applications, where the Boc group provides stability under basic conditions while remaining cleavable under acidic conditions. The iodine substituent offers a reactive handle for further functionalization via cross-coupling reactions. Its well-defined reactivity profile makes it a valuable intermediate in the development of pharmacologically active compounds and complex molecular architectures.
tert-butyl 2-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate structure
2287310-02-3 structure
Product name:tert-butyl 2-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate
CAS No:2287310-02-3
MF:C17H23IN4O2
MW:442.294595956802
CID:6359558
PubChem ID:165738418

tert-butyl 2-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2287310-02-3
    • EN300-6750362
    • tert-butyl 2-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate
    • Inchi: 1S/C17H23IN4O2/c1-17(2,3)24-16(23)21-9-5-4-6-13(21)11-22-15-10-12(18)7-8-14(15)19-20-22/h7-8,10,13H,4-6,9,11H2,1-3H3
    • InChI Key: YFXADTUOWNBKCY-UHFFFAOYSA-N
    • SMILES: IC1C=CC2=C(C=1)N(CC1CCCCN1C(=O)OC(C)(C)C)N=N2

Computed Properties

  • Exact Mass: 442.08657g/mol
  • Monoisotopic Mass: 442.08657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 456
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 60.2Ų

tert-butyl 2-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6750362-2.5g
tert-butyl 2-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate
2287310-02-3 95.0%
2.5g
$1848.0 2025-03-13
Enamine
EN300-6750362-10.0g
tert-butyl 2-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate
2287310-02-3 95.0%
10.0g
$4052.0 2025-03-13
Enamine
EN300-6750362-0.25g
tert-butyl 2-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate
2287310-02-3 95.0%
0.25g
$867.0 2025-03-13
Enamine
EN300-6750362-1.0g
tert-butyl 2-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate
2287310-02-3 95.0%
1.0g
$943.0 2025-03-13
Enamine
EN300-6750362-5.0g
tert-butyl 2-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate
2287310-02-3 95.0%
5.0g
$2732.0 2025-03-13
Enamine
EN300-6750362-0.5g
tert-butyl 2-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate
2287310-02-3 95.0%
0.5g
$905.0 2025-03-13
Enamine
EN300-6750362-0.05g
tert-butyl 2-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate
2287310-02-3 95.0%
0.05g
$792.0 2025-03-13
Enamine
EN300-6750362-0.1g
tert-butyl 2-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate
2287310-02-3 95.0%
0.1g
$829.0 2025-03-13

tert-butyl 2-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate Related Literature

Additional information on tert-butyl 2-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate

Chemical Profile of tert-butyl 2-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate (CAS No. 2287310-02-3)

Tert-butyl 2-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate, identified by its CAS number 2287310-02-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit potential bioactivity, making it a subject of extensive study in the development of novel therapeutic agents. The structural framework of this molecule incorporates several key functional groups that contribute to its unique chemical properties and biological interactions.

The molecular structure of tert-butyl 2-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate features a piperidine ring substituted with a tert-butyl group at the 1-position and an N-methyl group linked to a benzotriazole moiety at the 2-position. The benzotriazole ring is further functionalized with an iodine atom at the 6-position, which serves as a key handle for further chemical modifications and biological studies. This particular arrangement of substituents imparts distinct electronic and steric properties to the molecule, influencing its reactivity and interaction with biological targets.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various enzymatic and receptor pathways involved in human diseases. The piperidine scaffold is particularly well-suited for drug design due to its ability to mimic the binding pockets of numerous biological targets, including kinases and other proteinases. The presence of the 6-iodo substituent on the benzotriazole ring enhances the compound's potential as a probe or lead compound in medicinal chemistry campaigns. This iodine atom can be readily modified via cross-coupling reactions, allowing for the introduction of diverse pharmacophores and exploration of structure-activity relationships (SAR).

One of the most compelling aspects of tert-butyl 2-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate is its utility in fragment-based drug discovery (FBDD) approaches. FBDD leverages small, low-molecular-weight fragments that bind to specific sites within a target protein to generate initial binding interactions. These fragments can then be optimized through iterative chemical modifications to produce high-affinity inhibitors. The structural features of this compound make it an attractive starting point for identifying novel fragments that interact with disease-relevant proteins. Recent studies have demonstrated the efficacy of such fragment-based approaches in identifying inhibitors for complex targets like protein-protein interfaces and allosteric sites.

The benzotriazole moiety in this compound is particularly noteworthy due to its known interactions with biological systems. Benzotriazoles have been reported to exhibit antimicrobial, antiviral, and anti-inflammatory properties, depending on their substitution pattern and mode of action. The iodine atom at the 6-position further enhances these properties by enabling selective labeling or modification through techniques such as palladium-catalyzed cross-coupling reactions. This versatility makes tert-butyl 2-[(6-iodo-1H-1,2,3-benzotriazol-1-ylmethyl)piperidine-1-carboxylate a valuable tool for researchers exploring new therapeutic strategies.

Recent advancements in chemical biology have highlighted the importance of targeting post-translational modifications (PTMs) as a means to modulate protein function. PTMs such as phosphorylation and ubiquitination play critical roles in cellular signaling pathways and are often dysregulated in diseases like cancer and neurodegeneration. The structural features of tert-butyl 2-[(6-*iodo*-1H-*1*,*2,*3*-benzotriazol-*1*-yl*)methyl)piperidine-*1*-carboxylate make it a potential candidate for developing probes that interact with enzymes responsible for PTMs or for inhibiting aberrant signaling pathways involving these modifications.

In conclusion, tert-butyl 2-[(6-*iodo*-1H-*1*,*2,*3*-benzotriazol-*1*-yl*)methyl)piperidine-*1*-carboxylate (CAS No. 2287310*02*3) represents a promising compound in pharmaceutical research due to its unique structural features and potential bioactivity. Its combination of a piperidine scaffold, a benzotriazole moiety with an iodine substituent, and other functional groups positions it as a versatile tool for drug discovery efforts targeting various diseases. As research in medicinal chemistry continues to evolve, compounds like this are likely to play an increasingly important role in developing next-generation therapeutic agents.

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